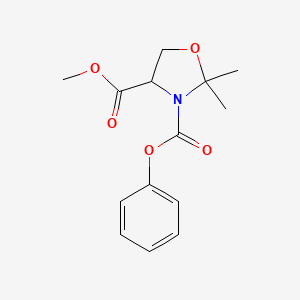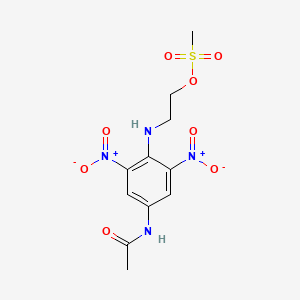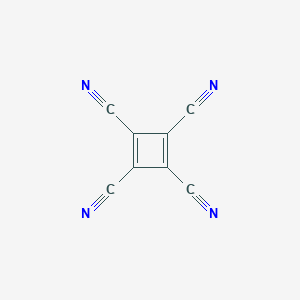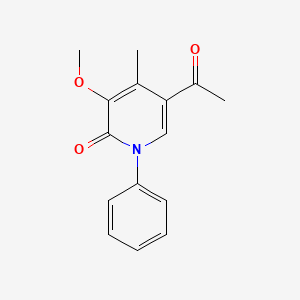
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one: is a synthetic organic compound that belongs to the pyridinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridinone ring substituted with acetyl, methoxy, methyl, and phenyl groups, which may contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction between 3-methoxy-4-methylacetophenone and 2-acetylpyridine in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or carboxylic acids. Reduction: Reduction reactions may convert the acetyl group to an alcohol or other reduced forms. Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development. Medicine: Industry: The compound may be used in the production of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
The mechanism by which 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s structure suggests potential interactions with hydrophobic pockets or active sites in proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
4-Methyl-2-phenylpyridin-3-ol: Similar pyridinone structure with different substituents.
3-Methoxy-4-methylacetophenone: Shares the methoxy and methyl groups but lacks the pyridinone ring.
2-Acetylpyridine: Contains the acetyl group and pyridine ring but lacks other substituents.
Uniqueness: The combination of acetyl, methoxy, methyl, and phenyl groups in 5-Acetyl-3-methoxy-4-methyl-1-phenylpyridin-2(1H)-one provides a unique set of chemical properties and reactivity patterns, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
918542-55-9 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
5-acetyl-3-methoxy-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10-13(11(2)17)9-16(15(18)14(10)19-3)12-7-5-4-6-8-12/h4-9H,1-3H3 |
Clé InChI |
JJFGECVGYVKGTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1C(=O)C)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
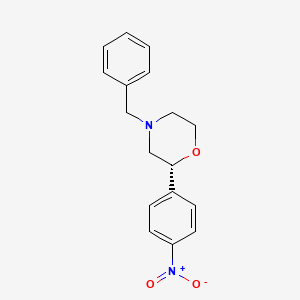
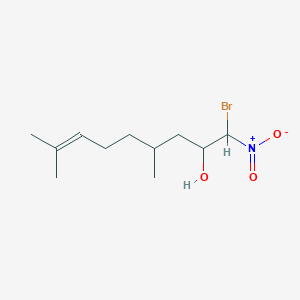
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)

![Ethyl {[3-(4-fluorophenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14196222.png)
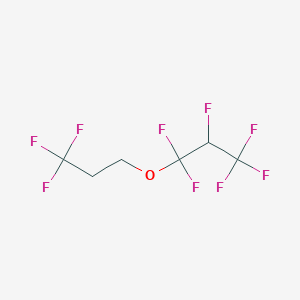
![1H-Pyrrolo[2,3-b]pyridine, 6-[4-(methylsulfonyl)phenyl]-1-(phenylsulfonyl)-](/img/structure/B14196233.png)
![5-Ethyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B14196238.png)
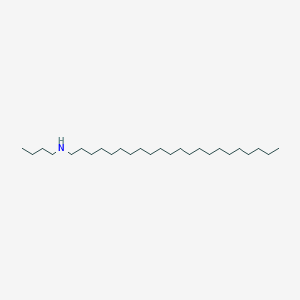
![4,5-Dichloro-2-[(1S,2R)-2-phenylcyclopropyl]-1,2-thiazol-3(2H)-one](/img/structure/B14196250.png)
